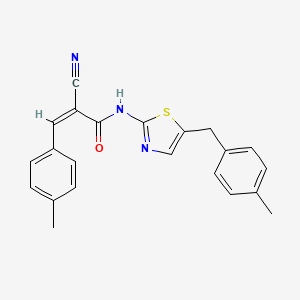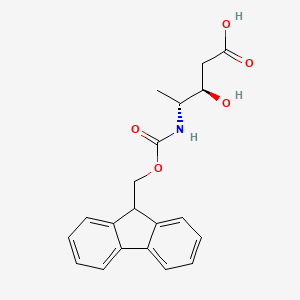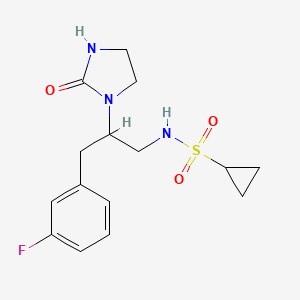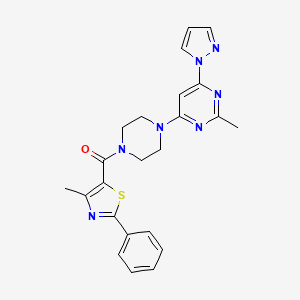
tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate, also known as TFB-TBOA, is a compound that has gained attention in the scientific community for its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Vasodilator Activity and Cardiovascular Disease
A study highlighted the synthesis of haloperidol derivatives, including compounds with a piperidine scaffold and tert-butyl benzyl moieties. One such compound, N-4-tert-butyl benzyl haloperidol chloride, demonstrated potent vasodilatory activity and was identified as a novel calcium antagonist, suggesting its potential efficacy as a calcium channel blocker in treating cardiovascular diseases (Chen et al., 2011).
Analgesic Potential
Research into the synthesis of compounds related to piperidine structures indicated potential analgesic applications. For instance, 1-Methyl-4-piperidinol 4-(2,4,5-trimethylpyrrole-3-carboxylate) exhibited analgesic activity comparable to morphine and codeine, without typical narcotic agonist or antagonist effects or physical dependence liability (Waters, 1977).
Anticonvulsant Properties
Studies on compounds based on 2-piperidinecarboxylic acid and related pharmacophores revealed that certain analogues possessed significant anticonvulsant activity. These findings suggest that such compounds might be valuable in developing treatments for tonic-clonic and partial seizures (Ho et al., 2001).
Gastrointestinal Prokinetic Effects
KDR-5169, a compound with a structure including a piperidine moiety, was identified as a new prokinetic agent. It showed the ability to enhance gastric contractile and emptying activities in both dogs and rats, indicating its potential use in treating various types of gastric ileus (Tazawa et al., 2002).
Eigenschaften
IUPAC Name |
tert-butyl 4-amino-4-[(4-fluorophenyl)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-10-8-17(19,9-11-20)12-13-4-6-14(18)7-5-13/h4-7H,8-12,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZASNVBDDTXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2469308.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2469314.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea](/img/structure/B2469316.png)

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2469318.png)



![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2469326.png)
![7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2469327.png)
